molecular formula C8H11NO B2492888 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine CAS No. 2418593-66-3

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine

Cat. No.: B2492888
CAS No.: 2418593-66-3
M. Wt: 137.182
InChI Key: AKZMYNKJMCQAFU-BZCSJUTBSA-N
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Description

(1R,2R,3R,5R,6S)-9-Oxatricyclo[42102,5]non-7-en-3-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its tricyclic structure can serve as a model for understanding the behavior of similar natural products.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.

    Norbornene derivatives: These compounds have a related bicyclic structure and are used in similar applications.

Uniqueness

(1R,2R,3R,5R,6S)-9-Oxatricyclo[42102,5]non-7-en-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZMYNKJMCQAFU-BZCSJUTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C1N)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1N)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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